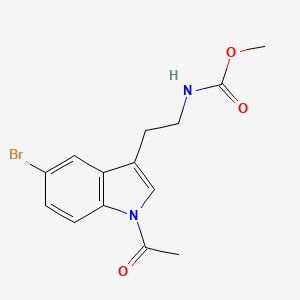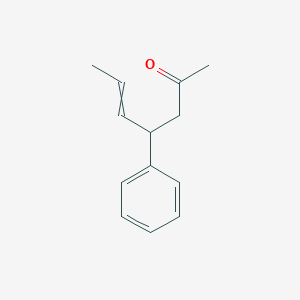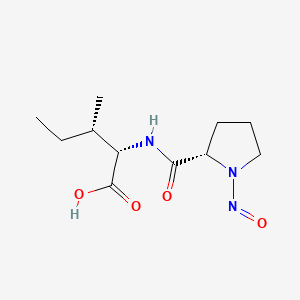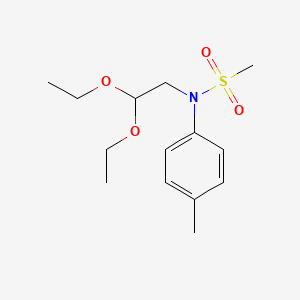![molecular formula C8H22HgO6Si2 B14398474 Bis[(trimethoxysilyl)methyl]mercury CAS No. 88242-84-6](/img/structure/B14398474.png)
Bis[(trimethoxysilyl)methyl]mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(trimethoxysilyl)methyl]mercury is a chemical compound that features both organosilicon and organomercury components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(trimethoxysilyl)methyl]mercury typically involves the reaction of trimethoxysilyl-containing precursors with mercury salts under controlled conditions. One common method involves the reaction of trimethoxysilyl bromide with sodium amalgam, which results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to the specialized nature of this compound. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and purity standards are maintained.
Chemical Reactions Analysis
Types of Reactions
Bis[(trimethoxysilyl)methyl]mercury can undergo various chemical reactions, including:
Decomposition: On prolonged heating or exposure to light, it decomposes to form hexamethyldisilane and elemental mercury.
Substitution: Reaction with hydrogen chloride results in the formation of trimethylsilane and trimethylsilyl chloride.
Common Reagents and Conditions
Hydrogen Chloride: Used in substitution reactions to produce trimethylsilane and trimethylsilyl chloride.
Heat and Light: Can induce decomposition to hexamethyldisilane and mercury.
Major Products
Hexamethyldisilane: Formed during decomposition.
Trimethylsilane and Trimethylsilyl Chloride: Formed during substitution reactions with hydrogen chloride.
Scientific Research Applications
Bis[(trimethoxysilyl)methyl]mercury has several applications in scientific research:
Mechanism of Action
The mechanism of action of bis[(trimethoxysilyl)methyl]mercury involves its ability to interact with various molecular targets through its organosilicon and organomercury components. The mercury component can form bonds with sulfur-containing biomolecules, while the silicon component can interact with other silicon-based materials .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)mercury: Another organomercury compound with similar structural features.
Trimethylsilyl Compounds: Compounds containing the trimethylsilyl group, which share some chemical properties.
Properties
CAS No. |
88242-84-6 |
|---|---|
Molecular Formula |
C8H22HgO6Si2 |
Molecular Weight |
471.02 g/mol |
IUPAC Name |
bis(trimethoxysilylmethyl)mercury |
InChI |
InChI=1S/2C4H11O3Si.Hg/c2*1-5-8(4,6-2)7-3;/h2*4H2,1-3H3; |
InChI Key |
GZDVRUSVGWWNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C[Hg]C[Si](OC)(OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)
![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)
![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)

![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)
![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)

